六水合硝酸镍

概述

描述

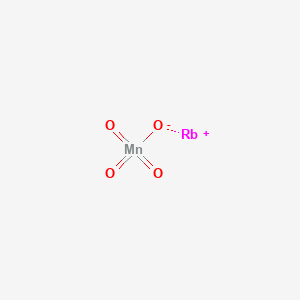

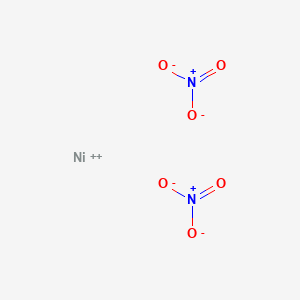

Nickel(II) nitrate hexahydrate is an inorganic compound with the chemical formula Ni(NO₃)₂·6H₂O. It appears as an emerald green, hygroscopic solid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and ethanol, and it is often utilized as a precursor to other nickel compounds and catalysts .

科学研究应用

Nickel(II) nitrate hexahydrate has a wide range of applications in scientific research:

- Chemistry: Used as a precursor for synthesizing other nickel compounds and catalysts.

- Biology: Employed in studies involving nickel’s biological effects and interactions.

- Medicine: Investigated for its potential use in medical imaging and treatment.

- Industry: Utilized in electroplating, textile dyeing, and as a mordant .

作用机制

Target of Action

Nickel nitrate hexahydrate primarily targets cellulose acetate polymers (CA) . It is used as an additive in the fabrication of these polymers to control their porosity . The compound also targets alumina in heterogeneous catalysis .

Mode of Action

Nickel nitrate hexahydrate interacts with its targets through a series of chemical reactions. In the fabrication of cellulose acetate polymers, the formation of Ni(NO3)2.6H2O aggregates in the polymer matrix during solidification and the strong interaction between Ni, nitrate, and water molecules result in the formation of well-defined pores on the surface of the CA matrix .

In heterogeneous catalysis, nickel nitrate hexahydrate is used to impregnate alumina . The resulting material undergoes pyrolysis to give forms of Raney nickel and Urushibara nickel .

Biochemical Pathways

Nickel nitrate hexahydrate is involved in the synthesis of other nickel salts and supported nickel catalysts . It plays a crucial role in the formation of Raney nickel and Urushibara nickel, which are important catalysts in various chemical reactions .

Result of Action

The primary result of nickel nitrate hexahydrate’s action is the formation of well-defined pores on the surface of cellulose acetate polymers . This enhances the properties of the polymers, making them suitable for various applications. In the field of catalysis, the compound aids in the production of effective catalysts like Raney nickel and Urushibara nickel .

Action Environment

Nickel nitrate hexahydrate is sensitive to heat or flame and can explode upon exposure . Therefore, the compound’s action, efficacy, and stability are significantly influenced by environmental factors such as temperature and exposure to other reactive substances .

安全和危害

未来方向

Nickel Nitrate Hexahydrate has been investigated for various potential applications due to its superior ferromagnetic properties . It has potential applications in various technological fields such as catalysis, battery manufacture, novel ink for nanotube-printing, incorporation in textile, enhanced pseudo-capacitance, field-modulated gratings and optical switches .

生化分析

Biochemical Properties

Nickel nitrate hexahydrate plays a role in various biochemical reactions. It is known to interact with enzymes, proteins, and other biomolecules. For instance, it has been reported that nickel nitrate hexahydrate can form aggregates in a polymer matrix during solidification, resulting in the formation of well-defined pores on the surface of the matrix .

Cellular Effects

Nickel nitrate hexahydrate can have various effects on cells and cellular processes. It has been reported to cause skin irritation, serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also suspected of causing genetic defects, may cause cancer by inhalation, may damage the unborn child, and causes damage to organs through prolonged or repeated exposure .

Molecular Mechanism

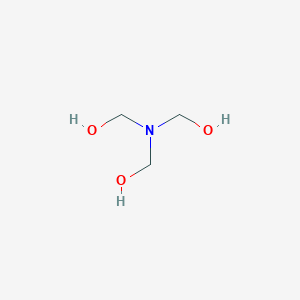

The molecular mechanism of action of nickel nitrate hexahydrate involves its interaction with various biomolecules. For instance, in the formation of aggregates in a polymer matrix, there is a strong interaction between nickel, nitrate, and water molecules .

Dosage Effects in Animal Models

The effects of nickel nitrate hexahydrate can vary with different dosages in animal models. It has been reported to be harmful if swallowed or inhaled . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.

准备方法

Synthetic Routes and Reaction Conditions: Nickel(II) nitrate hexahydrate can be synthesized by reacting nickel oxide (NiO) with nitric acid (HNO₃) in the presence of water. The reaction is as follows: [ \text{NiO} + 2\text{HNO}_3 + 5\text{H}_2\text{O} \rightarrow \text{Ni(NO}_3\text{)}_2·6\text{H}_2\text{O} ] This reaction typically occurs at room temperature and results in the formation of nickel nitrate hexahydrate crystals .

Industrial Production Methods: In industrial settings, nickel nitrate hexahydrate is produced by dissolving nickel metal or nickel carbonate in nitric acid, followed by crystallization. The process involves careful control of temperature and concentration to ensure high purity and yield .

化学反应分析

Types of Reactions: Nickel(II) nitrate hexahydrate undergoes various chemical reactions, including:

Oxidation: It acts as an oxidizing agent and can oxidize other substances.

Reduction: It can be reduced to nickel metal or nickel oxide under specific conditions.

Substitution: It can participate in substitution reactions where nitrate ions are replaced by other ligands.

Common Reagents and Conditions:

Oxidation: Often involves reducing agents like hydrogen gas or carbon monoxide.

Reduction: Typically requires high temperatures and reducing environments.

Substitution: Involves ligands such as thiocyanate (SCN⁻) or pyridine (C₅H₅N).

Major Products Formed:

- Nickel oxide (NiO)

- Nickel metal (Ni)

- Nickel thiocyanate (Ni(SCN)₂)

相似化合物的比较

Nickel(II) nitrate hexahydrate can be compared with other nickel salts such as:

- Nickel sulfate (NiSO₄)

- Nickel chloride (NiCl₂)

- Cobalt nitrate (Co(NO₃)₂)

- Copper nitrate (Cu(NO₃)₂)

Uniqueness: Nickel(II) nitrate hexahydrate is unique due to its high solubility in water and ethanol, making it an excellent precursor for various nickel-based catalysts and compounds. Its hygroscopic nature also distinguishes it from other nickel salts .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Nickel nitrate hexahydrate can be carried out by reacting nickel oxide or nickel carbonate with nitric acid.", "Starting Materials": [ "Nickel oxide or nickel carbonate", "Nitric acid", "Water" ], "Reaction": [ "Dissolve the nickel oxide or nickel carbonate in nitric acid", "Heat the mixture and stir until all the solid has dissolved", "Filter the solution to remove any impurities", "Add water to the solution to form a clear solution", "Allow the solution to cool to room temperature", "Crystals of Nickel nitrate hexahydrate will form as the solution cools", "Filter the crystals and wash with cold water to remove any impurities", "Dry the crystals in an oven at 60°C until all the water has evaporated" ] } | |

CAS 编号 |

13478-00-7 |

分子式 |

H3NNiO4 |

分子量 |

139.722 g/mol |

IUPAC 名称 |

nickel;nitric acid;hydrate |

InChI |

InChI=1S/HNO3.Ni.H2O/c2-1(3)4;;/h(H,2,3,4);;1H2 |

InChI 键 |

QASNEOURHDSRRG-UHFFFAOYSA-N |

SMILES |

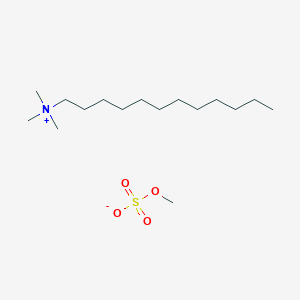

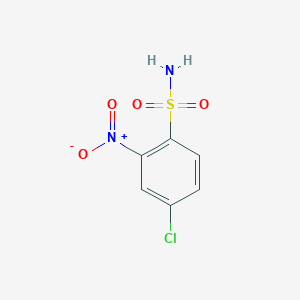

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Ni+2] |

规范 SMILES |

[N+](=O)(O)[O-].O.[Ni] |

颜色/形态 |

GREEN CRYSTALS |

密度 |

2.05 at 68 °F (USCG, 1999) |

| 13138-45-9 14216-75-2 |

|

物理描述 |

Nickel nitrate is a green crystalline solid. It is soluble in water. It is noncombustible, but it will accelerate the burning of combustible materials. If large quantities are involved in a fire or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Toxic oxides of nitrogen are produced in fires involving this material. It is used in nickel plating and to make nickel catalysts for use in chemical manufacture. Liquid |

Pictograms |

Oxidizer; Corrosive; Irritant; Health Hazard; Environmental Hazard |

相关CAS编号 |

13478-00-7 (hexahydrate) |

溶解度 |

3 G/100 ML HYDRAZINE AT 20 °C 7.5 WT% IN ETHYLENE GLYCOL AT 20 °C 48.5 WT% IN WATER AT 20 °C |

同义词 |

nickel nitrate nickel nitrate hexahydrate |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What is the molecular formula and weight of nickel nitrate hexahydrate?

A1: The molecular formula of nickel nitrate hexahydrate is Ni(NO3)2·6H2O. Its molecular weight is 290.79 g/mol.

Q2: How can I confirm the presence of Nickel nitrate hexahydrate in a sample?

A2: Several techniques can confirm the presence and purity of this compound:

- X-ray diffraction (XRD): This technique identifies the crystalline phases present in the sample, confirming the presence of nickel nitrate hexahydrate based on its characteristic diffraction pattern. [, , , , , , , , , , , , ]

- Fourier transform infrared spectroscopy (FTIR): This method helps identify functional groups and chemical bonds present in the sample. The FTIR spectrum of nickel nitrate hexahydrate displays characteristic peaks corresponding to the vibrations of Ni-O, N-O, and O-H bonds. [, , , , , , , ]

- Energy-dispersive X-ray spectroscopy (EDX/EDAX): This technique determines the elemental composition of the sample, confirming the presence and relative proportions of nickel, nitrogen, and oxygen in the compound. [, , , ]

Q3: Is nickel nitrate hexahydrate thermally stable?

A3: Nickel nitrate hexahydrate undergoes thermal decomposition upon heating. Thermogravimetric analysis (TGA) reveals a multi-step decomposition process, involving the loss of water molecules and the decomposition of nitrate ions, ultimately leading to the formation of nickel oxide (NiO). [, , , ]

Q4: How does the calcination temperature affect the properties of nickel oxide derived from nickel nitrate hexahydrate?

A4: Calcination temperature significantly influences the structural and optical properties of the resulting nickel oxide nanoparticles. Higher calcination temperatures generally lead to increased crystallite size, decreased strain within the crystal lattice, and alterations in the optical band gap energy. [, ]

Q5: How can nickel nitrate hexahydrate be used in thin film fabrication?

A5: Nickel nitrate hexahydrate is a suitable precursor for depositing nickel oxide thin films using techniques like spray pyrolysis. The precursor solution is sprayed onto heated substrates, leading to the decomposition of nickel nitrate hexahydrate and the formation of nickel oxide thin films. These films find applications in various fields, including electrochromic devices. [, ]

Q6: Can nickel nitrate hexahydrate be used as a catalyst itself, or is it a precursor for catalysts?

A6: Nickel nitrate hexahydrate usually serves as a precursor for preparing nickel-based catalysts. It is commonly used to introduce nickel into catalyst systems, often supported on materials like alumina, silica, or zeolites. The nickel nitrate hexahydrate is then transformed into active nickel species, typically metallic nickel or nickel oxides, during catalyst preparation or under reaction conditions. [, , , , ]

Q7: What types of reactions can nickel-based catalysts derived from nickel nitrate hexahydrate catalyze?

A7: Nickel-based catalysts derived from nickel nitrate hexahydrate find applications in various catalytic reactions, including:

- Methane synthesis (methanation): These catalysts facilitate the conversion of carbon dioxide and hydrogen into methane, a valuable fuel and chemical feedstock. []

- Hydrodenitrogenation (HDN): This process involves removing nitrogen from organic molecules, particularly in petroleum refining to meet environmental regulations and improve fuel quality. []

- Biomass pyrolysis: Nickel-based catalysts can enhance the conversion of biomass into valuable products, such as bio-oils and syngas. []

- Oxidation reactions: Nickel oxide, often derived from nickel nitrate hexahydrate, exhibits catalytic activity in various oxidation reactions, such as the oxidation of cyclohexane to produce cyclohexanone and cyclohexanol. []

Q8: How does the choice of support material influence the performance of nickel-based catalysts derived from nickel nitrate hexahydrate?

A8: The support material plays a crucial role in determining the catalyst's activity, selectivity, and stability. Different support materials provide varying degrees of metal-support interaction, surface area, pore structure, and acidity, all of which affect the dispersion of active nickel species and their catalytic performance. [, , , ]

Q9: How does the calcination temperature affect the catalytic activity of nickel-based catalysts derived from nickel nitrate hexahydrate?

A9: Calcination temperature significantly impacts the catalyst's activity by influencing the interaction between the active metal (nickel) and the support material, the crystallite size of the active phase, and the removal of precursor residues. Optimizing the calcination temperature is crucial to achieve the desired catalyst properties and performance. []

Q10: Can nickel nitrate hexahydrate be used to synthesize nickel oxide nanoparticles?

A10: Yes, nickel nitrate hexahydrate is a common precursor for synthesizing nickel oxide (NiO) nanoparticles. Various methods, including sol-gel, precipitation, and combustion synthesis, utilize nickel nitrate hexahydrate as the source of nickel. [, , , , , , , , , , , ]

Q11: How does the choice of synthesis method influence the properties of the resulting nickel oxide nanoparticles?

A11: The synthesis method strongly dictates nanoparticle characteristics such as size, shape, crystallinity, and surface area. Each method offers varying degrees of control over reaction parameters, directly impacting nanoparticle properties. For instance, the sol-gel method can yield highly porous and uniform nanoparticles, while combustion synthesis often results in highly crystalline nanoparticles with controlled stoichiometry. [, , , , , , , , , , , ]

Q12: What are some applications of nickel oxide nanoparticles derived from nickel nitrate hexahydrate?

A12: Nickel oxide nanoparticles find applications in various fields due to their unique properties, including:

- Gas sensing: NiO nanoparticles show promising gas-sensing properties for detecting gases like formaldehyde, making them suitable for environmental monitoring applications. []

- Catalysts: NiO nanoparticles exhibit catalytic activity in various reactions, including oxidation, reduction, and organic reactions. [, ]

- Electrochemical energy storage: NiO is a potential electrode material for supercapacitors and batteries due to its redox properties and high theoretical capacity. []

- Antibacterial agents: Recent studies highlight the potential of NiO nanoparticles as antibacterial agents against various bacterial strains. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

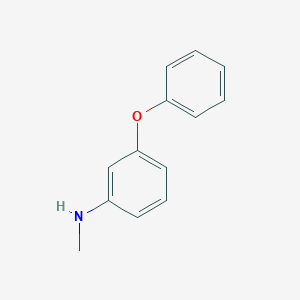

![2-[2-Amino-6-(pyridin-2-ylmethylsulfanyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B78800.png)